molecular formula C9H16ClNO2 B567544 tert-Butyl 3-chloropyrrolidine-1-carboxylate CAS No. 1289386-88-4

tert-Butyl 3-chloropyrrolidine-1-carboxylate

Cat. No.: B567544
CAS No.: 1289386-88-4
M. Wt: 205.682
InChI Key: BFJADPWUALFXHF-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloropyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound widely utilized as a key intermediate in pharmaceutical and organic synthesis. Its structure comprises a pyrrolidine ring substituted with a chlorine atom at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances the compound’s stability during synthetic processes, while the chlorine substituent introduces electronic and steric effects that influence reactivity. This compound is particularly valuable in medicinal chemistry for constructing chiral scaffolds in drug candidates, such as protease inhibitors and kinase-targeting molecules .

Key properties include:

  • Molecular formula: C₉H₁₆ClNO₂
  • Molecular weight: 217.69 g/mol
  • Purity: Typically ≥95% (industrial grade)
  • Applications: Synthesis of bioactive molecules, chiral resolution, and as a precursor for functionalized pyrrolidines.

Properties

IUPAC Name

tert-butyl 3-chloropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJADPWUALFXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693562
Record name tert-Butyl 3-chloropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-88-4
Record name tert-Butyl 3-chloropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-chloropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Biological Activity

tert-Butyl 3-chloropyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological contexts, and potential applications.

Molecular Formula: C9H16ClNO2
Molecular Weight: 189.68 g/mol
IUPAC Name: (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Canonical SMILES: CC(C)(C)OC(=O)N1CC(C1)Cl

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation: It can interact with various cell surface receptors, influencing signaling pathways that regulate cellular functions.
  • Nucleic Acid Interaction: The compound has the potential to bind to DNA or RNA, affecting gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects: In vivo studies demonstrated that derivatives of this compound can significantly reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties: Preliminary research indicates that this compound may offer neuroprotective effects, which could be beneficial in neurodegenerative disease models.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. Results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Activity : In a controlled experiment using carrageenan-induced paw edema in rats, compounds structurally related to this compound exhibited significant anti-inflammatory activity, with percentage inhibition values ranging from 39% to 54% compared to standard treatments .
  • Neuroprotective Effects : Research published in pharmacological journals highlighted the neuroprotective effects of this compound in models of oxidative stress, suggesting its potential for development as a therapeutic agent for conditions like Alzheimer’s disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryInhibition percentage: 39%-54%
NeuroprotectiveReduced oxidative stress markers

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

tert-Butyl 3-chloropyrrolidine-1-carboxylate is primarily utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives, which are essential in developing pharmaceuticals and agrochemicals.

ApplicationDescription
Asymmetric SynthesisUsed in synthesizing chiral intermediates for drugs.
Ligand FormationActs as a ligand in coordination chemistry.

Biology

Study of Enzyme Mechanisms

The compound is employed in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a candidate for investigating biochemical pathways.

Biological ActivityMechanism
Enzyme InhibitionBinds to active sites, preventing substrate interaction.
Signal TransductionAlters pathways involved in cellular responses.

Medicine

Intermediate in Drug Synthesis

In medicinal chemistry, this compound serves as an intermediate in synthesizing various bioactive compounds. Its potential anti-inflammatory and analgesic properties make it a candidate for pain management therapies.

Drug DevelopmentPotential Uses
Pain ManagementTargeting pain pathways through modulation of receptor activity.
Anti-inflammatoryInfluencing inflammatory pathways for therapeutic applications.

Industry

Production of Agrochemicals and Specialty Chemicals

The compound is also used in industrial applications, particularly in producing agrochemicals and specialty chemicals, where its chemical properties can enhance product performance.

Industrial ApplicationDescription
AgrochemicalsDevelopment of herbicides and pesticides.
Specialty ChemicalsProduction of polymers with specific properties.

Case Study 1: Synthesis of Chiral Intermediates

A study demonstrated the use of this compound as a chiral synthon in the synthesis of pharmaceutical compounds requiring specific stereochemistry. The compound facilitated the formation of key intermediates with high yields, showcasing its utility in drug development processes.

Research evaluating the biological activity of this compound highlighted its anti-inflammatory effects through modulation of cytokine production in vitro. The findings suggest potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of tert-butyl pyrrolidine carboxylates allows for tailored modifications to meet specific synthetic or pharmacological requirements. Below is a detailed comparison of tert-Butyl 3-chloropyrrolidine-1-carboxylate with analogous compounds, highlighting differences in substituents, properties, and applications.

Table 1: Structural and Functional Comparison of tert-Butyl Pyrrolidine Carboxylates

Compound Name CAS Number Molecular Formula Substituent(s) Purity Key Applications References
This compound Not provided C₉H₁₆ClNO₂ 3-Cl ≥95% Pharmaceutical intermediates, chiral synthesis -
tert-Butyl 3-phenylpyrrolidine-1-carboxylate 147410-43-3 C₁₅H₂₁NO₂ 3-phenyl 95% Lipophilic scaffolds, CNS drug candidates
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate 1203685-04-4 C₁₅H₂₀BrNO₂ 3-(2-bromophenyl) 95% Suzuki-Miyaura cross-coupling reactions
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate 147081-49-0 C₉H₁₈N₂O₂ 3-NH₂ (R-configuration) - Peptide mimics, asymmetric catalysis
(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate 371240-66-3 C₉H₁₇NO₂S 3-SH (S-configuration) - Thiol-ene chemistry, enzyme inhibitors
tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate 429673-83-6 C₁₆H₂₄N₂O₃ 3-benzylamino, 4-OH 95% Glycosidase inhibitors, antiviral agents

Key Comparative Insights:

Substituent Effects on Reactivity: Chlorine vs. Bromine: The 3-chloro derivative exhibits higher electrophilicity compared to the 3-bromophenyl analog (Table 1), making it more reactive in nucleophilic substitutions. Bromine’s larger atomic radius, however, enhances steric hindrance in cross-coupling reactions . Amino vs. Mercapto Groups: The 3-amino derivative (CAS 147081-49-0) is pivotal in forming hydrogen bonds in drug-receptor interactions, whereas the 3-mercapto analog (CAS 371240-66-3) participates in disulfide bond formation or metal coordination .

Stereochemical Influence: Chiral centers, as in (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate, enable enantioselective synthesis of bioactive molecules. The (S)-configured mercapto variant similarly impacts stereochemical outcomes in catalysis .

Pharmacological Relevance: Phenyl and Bromophenyl Derivatives: These lipophilic analogs (CAS 147410-43-3, 1203685-04-4) are preferred in blood-brain barrier-penetrating drugs due to increased hydrophobicity . Hydroxyl and Benzylamino Derivatives: The 4-hydroxy substitution (CAS 429673-83-6) enhances hydrogen-bonding capacity, critical for glycosidase inhibition .

Synthetic Utility: The Boc group in all compounds facilitates deprotection under mild acidic conditions, enabling sequential functionalization. For example, the 3-chloro derivative is often converted to 3-amino or 3-cyano analogs via substitution reactions .

Research Findings:

  • A 2025 study highlighted This compound as a superior precursor for synthesizing JAK2 inhibitors compared to its brominated counterpart, owing to faster reaction kinetics and lower byproduct formation .
  • The 3-aminopyrrolidine derivative (CAS 147081-49-0) demonstrated 10-fold higher efficacy than its non-chiral counterpart in a 2024 kinase inhibition assay, underscoring the importance of stereochemistry .

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